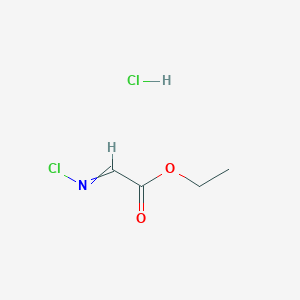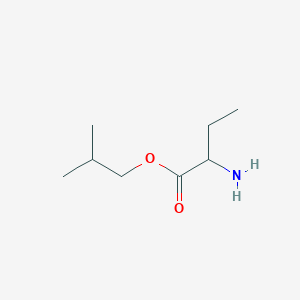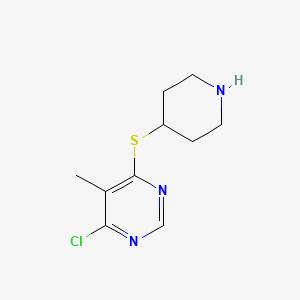
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-4-ylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Introduction of the Piperidin-4-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidin-4-ylsulfanyl.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine: Unique due to its specific substituents and potential biological activities.
4-Chloro-5-methyl-6-(piperidin-4-ylthio)-pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
4-Chloro-5-methyl-6-(piperidin-4-ylamino)-pyrimidine: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14ClN3S |
|---|---|
Poids moléculaire |
243.76 g/mol |
Nom IUPAC |
4-chloro-5-methyl-6-piperidin-4-ylsulfanylpyrimidine |
InChI |
InChI=1S/C10H14ClN3S/c1-7-9(11)13-6-14-10(7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3 |
Clé InChI |
TTWGIYDLYOJTFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1Cl)SC2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)

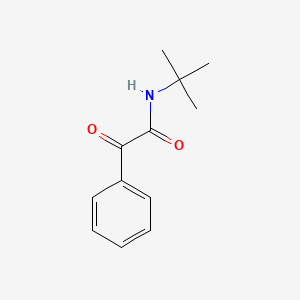
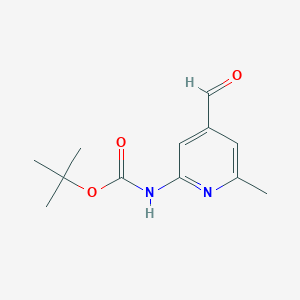

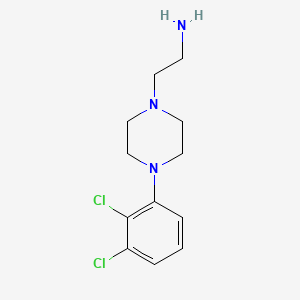

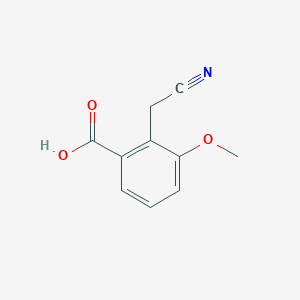
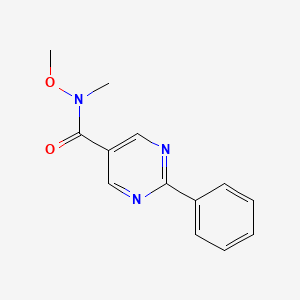
![tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate](/img/structure/B8603113.png)

